molecular formula C16H29F3 B12545759 2-Methyl-6-(trifluoromethyl)tetradec-5-ene CAS No. 821799-59-1

2-Methyl-6-(trifluoromethyl)tetradec-5-ene

Cat. No.: B12545759
CAS No.: 821799-59-1
M. Wt: 278.40 g/mol
InChI Key: SVGHCWUHZCIEER-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)tetradec-5-ene is an organic compound with the molecular formula C16H29F3 It is a derivative of tetradecene, characterized by the presence of a trifluoromethyl group and a methyl group on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.

    Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable electrophile to introduce the trifluoromethyl group onto the tetradecene backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)tetradec-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)tetradec-5-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Tetradecene: A simpler alkene without the trifluoromethyl and methyl groups.

    2-Methyl-1-tetradecene: Similar structure but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)tetradec-5-ene: Similar but without the methyl group.

Uniqueness

2-Methyl-6-(trifluoromethyl)tetradec-5-ene is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

821799-59-1

Molecular Formula

C16H29F3

Molecular Weight

278.40 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)tetradec-5-ene

InChI

InChI=1S/C16H29F3/c1-4-5-6-7-8-9-12-15(16(17,18)19)13-10-11-14(2)3/h13-14H,4-12H2,1-3H3

InChI Key

SVGHCWUHZCIEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCCC(C)C)C(F)(F)F

Origin of Product

United States

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